
2-ethoxy-N-(2-phenylethyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(2-phenylethyl)-1-naphthamide, also known as SKF-38393, is a selective dopamine D1 receptor agonist. It has been widely used in scientific research to investigate the biochemical and physiological effects of dopamine D1 receptor activation.
作用機序
2-ethoxy-N-(2-phenylethyl)-1-naphthamide selectively binds to and activates dopamine D1 receptors, which are G protein-coupled receptors located in the brain and other tissues. Activation of dopamine D1 receptors leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, including ion channels, transcription factors, and other signaling molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mediated by its selective activation of dopamine D1 receptors. These effects include increased cAMP production, activation of PKA, and modulation of ion channels and gene expression. In particular, this compound has been shown to enhance cognitive function, improve motor function in Parkinson's disease, and reduce drug-seeking behavior in addiction.
実験室実験の利点と制限
One advantage of using 2-ethoxy-N-(2-phenylethyl)-1-naphthamide in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to investigate the specific effects of dopamine D1 receptor activation without interference from other receptors. Additionally, this compound has been extensively characterized in previous studies, allowing for easy comparison of results across different laboratories. However, one limitation of using this compound is its relatively low potency compared to other dopamine D1 receptor agonists. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects or toxicity.
将来の方向性
There are many potential future directions for research on 2-ethoxy-N-(2-phenylethyl)-1-naphthamide and dopamine D1 receptors. One area of interest is the role of dopamine D1 receptors in neurological disorders such as schizophrenia and depression. Additionally, further investigation of the intracellular signaling pathways activated by dopamine D1 receptor activation could provide insights into the mechanisms underlying its effects on synaptic plasticity and gene expression. Finally, the development of more potent and selective dopamine D1 receptor agonists could further enhance our understanding of the physiological and pathological roles of dopamine D1 receptors.
合成法
The synthesis of 2-ethoxy-N-(2-phenylethyl)-1-naphthamide involves the reaction of 2-naphthoyl chloride with 2-phenylethylamine in the presence of sodium hydride. The resulting intermediate is then reacted with ethyl iodide to yield the final product, this compound. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.
科学的研究の応用
2-ethoxy-N-(2-phenylethyl)-1-naphthamide has been extensively used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to enhance cognitive function, improve motor function in Parkinson's disease, and reduce drug-seeking behavior in addiction. Additionally, this compound has been used to study the effects of dopamine D1 receptor activation on synaptic plasticity, gene expression, and intracellular signaling pathways.
特性
分子式 |
C21H21NO2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
2-ethoxy-N-(2-phenylethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H21NO2/c1-2-24-19-13-12-17-10-6-7-11-18(17)20(19)21(23)22-15-14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,22,23) |
InChIキー |
DSQQMABJNNINAZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC=CC=C3 |
正規SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




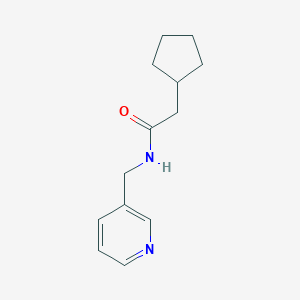
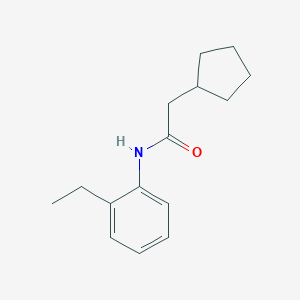

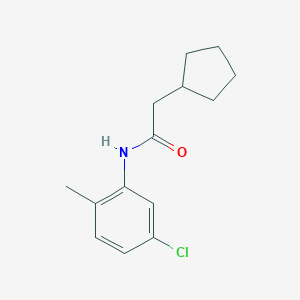
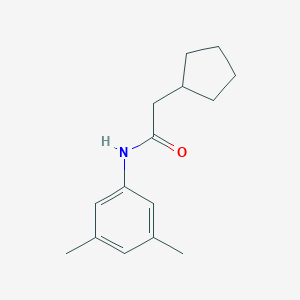
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
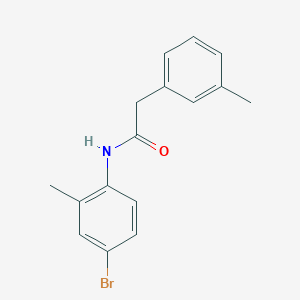
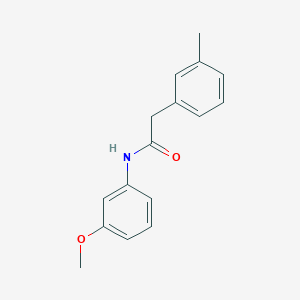

![N-[4-(diethylamino)-2-methylphenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308718.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)